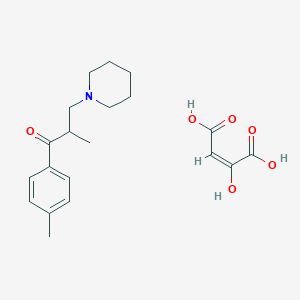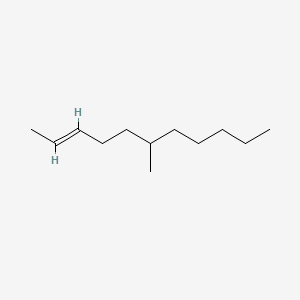
2-Undecene, 6-methyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecene, 6-methyl-, (E)- is an organic compound with the molecular formula C12H24. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a positional isomer of undecene, with a methyl group attached to the sixth carbon atom in the chain. The (E)- configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Undecene, 6-methyl-, (E)- can be synthesized through various organic reactions. One common method involves the dehydration of 6-methyl-2-undecanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, 2-Undecene, 6-methyl-, (E)- can be produced through the catalytic dehydrogenation of 6-methylundecane. This process involves the use of a metal catalyst, such as platinum or palladium, at elevated temperatures and pressures to facilitate the removal of hydrogen and formation of the double bond.
Chemical Reactions Analysis
Types of Reactions
2-Undecene, 6-methyl-, (E)- undergoes various chemical reactions typical of alkenes, including:
Oxidation: This compound can be oxidized to form epoxides or diols using reagents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of 2-Undecene, 6-methyl-, (E)- using hydrogen gas and a metal catalyst (e.g., palladium on carbon) converts it to 6-methylundecane.
Substitution: Halogenation reactions, such as the addition of bromine, result in the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Epoxides or diols.
Reduction: 6-Methylundecane.
Substitution: Dibromo derivatives.
Scientific Research Applications
2-Undecene, 6-methyl-, (E)- has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving the interaction of alkenes with biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 2-Undecene, 6-methyl-, (E)- exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the compound adsorbs onto the metal catalyst surface, where hydrogen atoms add to the double bond, converting it to a single bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols.
Comparison with Similar Compounds
Similar Compounds
2-Undecene, 2-methyl-: Another positional isomer with the methyl group on the second carbon.
6-Methyl-2-undecene: Similar structure but different position of the double bond.
Undecane, 2-methyl-: A saturated hydrocarbon with no double bonds.
Uniqueness
2-Undecene, 6-methyl-, (E)- is unique due to its specific double bond position and (E)-configuration, which can influence its reactivity and interactions in chemical reactions compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C12H24 |
|---|---|
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(E)-6-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h4,6,12H,5,7-11H2,1-3H3/b6-4+ |
InChI Key |
WOTYFYBLJJECKY-GQCTYLIASA-N |
Isomeric SMILES |
CCCCCC(C)CC/C=C/C |
Canonical SMILES |
CCCCCC(C)CCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


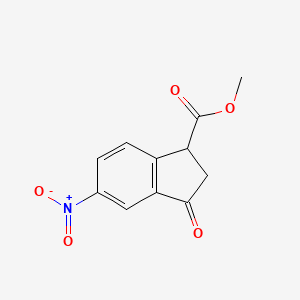

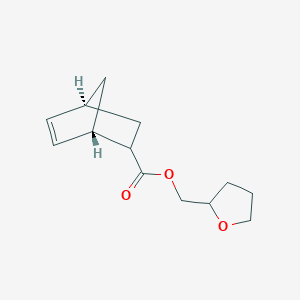
![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)
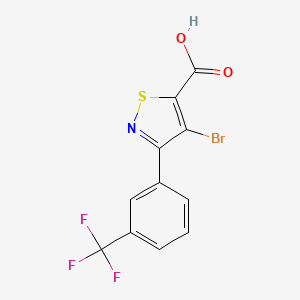

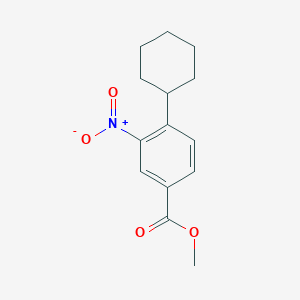
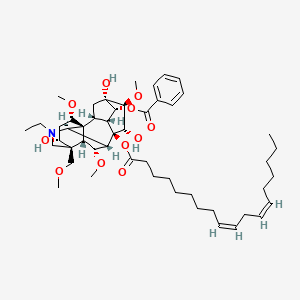
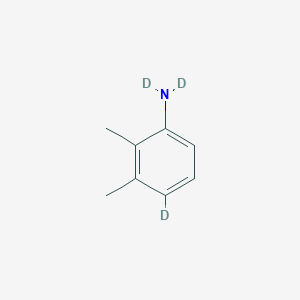
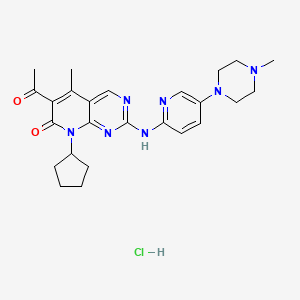
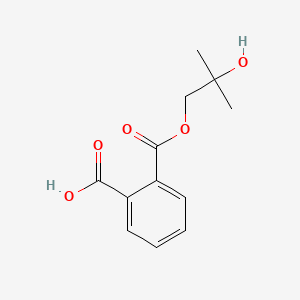

![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
